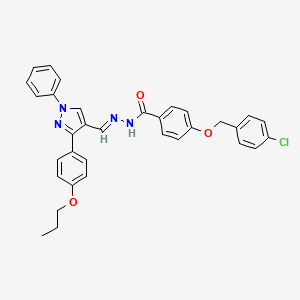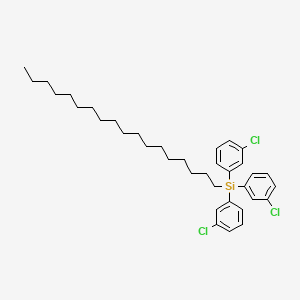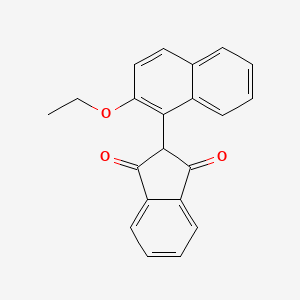
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes both naphthalene and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione typically involves the esterification of β-naphthol with ethyl alcohol and sulfuric acid, followed by further reactions to introduce the indene moiety . Another method involves the reaction of β-naphtholsodium with diethylsulfate in a weak aqueous base .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxynaphthalene: Shares the naphthalene moiety but lacks the indene structure.
1H-Indene-1,3(2H)-dione: Contains the indene structure but lacks the naphthalene moiety.
Uniqueness
2-(2-Ethoxynaphthalen-1-yl)-1H-indene-1,3(2H)-dione is unique due to its combined naphthalene and indene structures, which confer distinct chemical and physical properties.
Properties
CAS No. |
27533-85-3 |
|---|---|
Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-(2-ethoxynaphthalen-1-yl)indene-1,3-dione |
InChI |
InChI=1S/C21H16O3/c1-2-24-17-12-11-13-7-3-4-8-14(13)18(17)19-20(22)15-9-5-6-10-16(15)21(19)23/h3-12,19H,2H2,1H3 |
InChI Key |
SUUSVNHRMVCSMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid](/img/structure/B11954605.png)



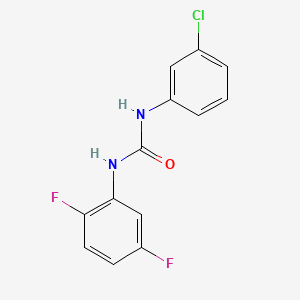
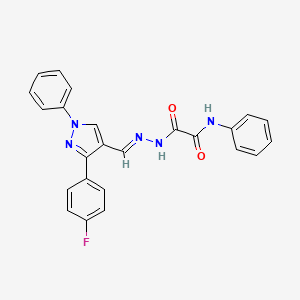
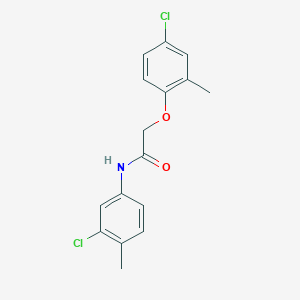
![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)

